4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine
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Overview
Description
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a dimethylfuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the benzyloxy methyl group through a nucleophilic substitution reaction. The dimethylfuran carbonyl group can be introduced via a Friedel-Crafts acylation reaction. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, scaling up reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the dimethylfuran moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the dimethylfuran carbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)morpholine: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15-12-19(16(2)24-15)20(22)21-10-8-18(9-11-21)14-23-13-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLZOLMMPYCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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